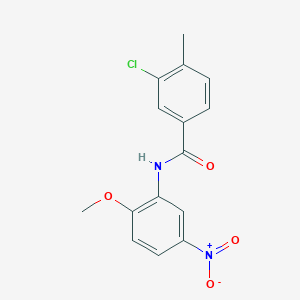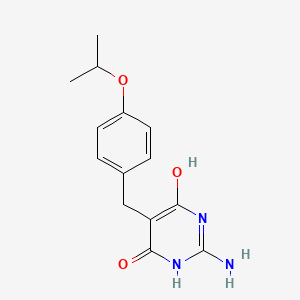
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole is a compound that has drawn significant interest in scientific research. It is a heterocyclic compound that contains a benzimidazole ring and a pyrrole ring. The compound is also known as SK&F 86002, and it has a molecular weight of 219.3 g/mol. In
Mécanisme D'action
The mechanism of action of 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in cancer research, the compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to inhibit the activity of the beta-secretase enzyme, which is involved in the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. In cancer research, the compound has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease research, the compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain and improve cognitive function. In Parkinson's disease research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to protect dopaminergic neurons from oxidative stress and reduce motor deficits.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole in lab experiments include its potential therapeutic applications in various diseases, its ability to modulate various signaling pathways in the body, and its ability to induce apoptosis in cancer cells. However, the limitations of using the compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
Orientations Futures
There are numerous future directions for research on 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole. One direction is to explore the compound's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to investigate the compound's mechanism of action in more detail, particularly in relation to its effects on various signaling pathways in the body. Additionally, future research could focus on improving the synthesis method of the compound to increase its yield and reduce its toxicity. Finally, further studies could investigate the potential of 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole as a diagnostic tool for various diseases.
Méthodes De Synthèse
The synthesis of 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with methyl isocyanide in the presence of a catalyst. The reaction proceeds through a multistep process that involves the formation of an intermediate compound, which is then converted into the final product. The yield of the synthesis method is dependent on the reaction conditions, including temperature, pressure, and reaction time.
Applications De Recherche Scientifique
1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been the subject of numerous scientific research studies. The compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, the compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, 1-methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has been found to protect dopaminergic neurons from oxidative stress.
Propriétés
IUPAC Name |
1-methyl-2-(1-methylpyrrol-2-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-15-9-5-8-12(15)13-14-10-6-3-4-7-11(10)16(13)2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBSXIPKDCHDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808760 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-2-(1-methylpyrrol-2-yl)benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)

![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)







